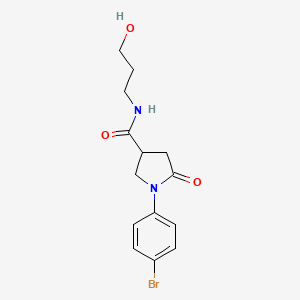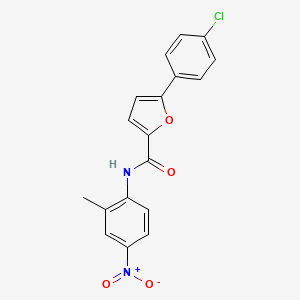![molecular formula C22H28N2O2 B4967050 N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide, also known as NMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. NMPB is a selective antagonist of the nociceptin receptor, which is involved in pain perception and addiction. In
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of focus has been its use in pain research, as N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been shown to have analgesic effects in animal models. N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has also been studied for its potential use in addiction research, as the nociceptin receptor has been implicated in addiction pathways.
Wirkmechanismus
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is a selective antagonist of the nociceptin receptor, which is a G protein-coupled receptor that is involved in pain perception and addiction. By blocking the nociceptin receptor, N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide can reduce pain perception and potentially modulate addiction pathways.
Biochemical and physiological effects:
Studies have shown that N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide can reduce pain perception in animal models, and may have potential as a treatment for chronic pain. N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction. However, more research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is its selectivity for the nociceptin receptor, which allows for targeted manipulation of pain and addiction pathways. Additionally, N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been shown to have low toxicity and few side effects in animal models. However, one limitation of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide. One area of focus could be on developing more water-soluble formulations of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide to improve its administration in experimental settings. Another potential direction could be on exploring the potential use of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide in the treatment of addiction, as it has shown promise in reducing drug-seeking behavior in animal models. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide, and its potential as a treatment for chronic pain and other conditions.
Synthesemethoden
The synthesis of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide involves several steps, including the reaction of 3-(4-morpholinyl)propylamine with 2-phenylethyl bromide to form 3-(2-phenylethyl)-4-morpholinylpropylamine. This compound is then reacted with benzoyl chloride to form N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide. The synthesis of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been optimized to produce high yields and purity.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(23-13-6-14-24-15-17-26-18-16-24)21-10-5-4-9-20(21)12-11-19-7-2-1-3-8-19/h1-5,7-10H,6,11-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBSLVUWHVYOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylpropyl)-2-(2-phenylethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)

![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)


![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)